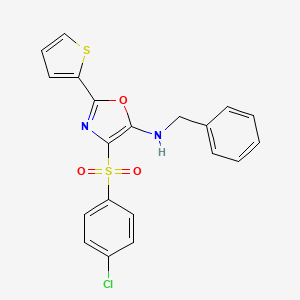
4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H23FN6O3 and its molecular weight is 378.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Microwave-Assisted Synthesis for Biological Activities : A study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including derivatives structurally similar to the specified chemical, demonstrated antimicrobial, antilipase, and antiurease activities, highlighting their potential as leads for developing new therapeutic agents (Başoğlu et al., 2013).
Novel Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. This work underscores the versatility of pyrimidine derivatives in the design of compounds with specific biological activities, which could include derivatives of the compound (Rahmouni et al., 2016).
PET Tracers for Serotonin Receptors : García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for studying serotonin 5-HT(1A) receptors using PET imaging. These findings indicate the potential of fluoro-pyrimidinyl derivatives for diagnostic imaging of neuropsychiatric disorders (García et al., 2014).
Antibacterial Agents from Pyridonecarboxylic Acids : Egawa et al. (1984) synthesized compounds including 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs, demonstrating significant antibacterial activities. This research showcases the effectiveness of pyrimidine and piperazine derivatives in combating bacterial infections (Egawa et al., 1984).
properties
IUPAC Name |
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O3/c1-2-22-7-8-24(15(26)14(22)25)17(27)21-9-12-3-5-23(6-4-12)16-19-10-13(18)11-20-16/h10-12H,2-9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKOQGIJJSGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)

![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)





![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)
![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

